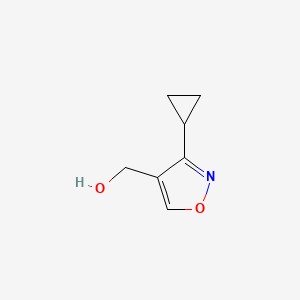
(3-Cyclopropyl-1,2-oxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Cyclopropyl-1,2-oxazol-4-yl)methanol” is a chemical compound with the CAS Number: 2137687-77-3 . It has a molecular weight of 139.15 . The compound is in liquid form .
Physical And Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 139.15 . The compound is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Catalysts for Cycloaddition Reactions
A study by Ozcubukcu et al. (2009) introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, prepared via a Cu(I)-catalyzed alkyne-azide cycloaddition, which forms a stable complex with CuCl. This complex catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently under water or neat conditions, highlighting its potential as a highly active catalyst for such reactions (Ozcubukcu et al., 2009).
Donor-Acceptor Cyclopropane Reactions
Research by Suleymanov et al. (2020) described donor-acceptor cyclopropanes substituted with 3,3-dialkyltriazenyl groups. These cyclopropanes exhibit high reactivity, allowing for catalyst-free ring-opening reactions with methanol under mild conditions. The study opens avenues for using these compounds in Lewis acid catalyzed (3 + 2) annulations (Suleymanov et al., 2020).
Gas-Phase Reactions of Metal Ions with Alcohols
Géribaldicor et al. (1996) investigated the gas-phase reactions of Sc+, Y+, and Lu+ with various alcohols, including methanol. The study found that these metal ions react exothermically with alcohols, leading to primary metallated ions. This research contributes to understanding the reactivity of metals with alcohol substrates, which could be relevant for synthesizing compounds related to "(3-Cyclopropyl-1,2-oxazol-4-yl)methanol" (Géribaldicor et al., 1996).
Methanol Dehydrogenase Inhibition by Cyclopropane Derivatives
Frank et al. (1989) explored the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors. This study sheds light on the interaction between cyclopropane compounds and enzymes involved in methanol metabolism, potentially relevant to understanding the biological activities of cyclopropane and oxazol derivatives (Frank et al., 1989).
Safety and Hazards
Propiedades
IUPAC Name |
(3-cyclopropyl-1,2-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-3-6-4-10-8-7(6)5-1-2-5/h4-5,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSMUHKQHUVNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)

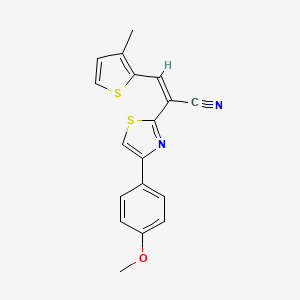


![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)
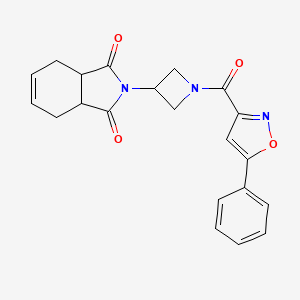
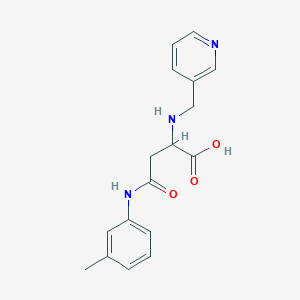


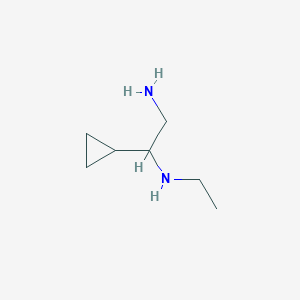
![2-Chloro-4,6-difluorobenzo[d]oxazole](/img/structure/B2517333.png)

